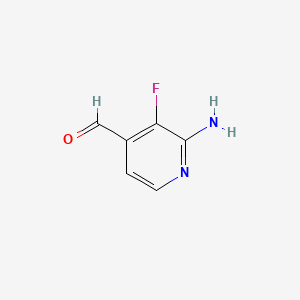
4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidine derivatives, which are widely used in medicinal chemistry, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Nonlinear Optical (NLO) Applications
Thiopyrimidine derivatives, including the one , have been explored for their potential in nonlinear optics (NLO). A study detailed the structural parameters, electronic, and NLO properties of thiopyrimidine derivatives, highlighting their promising applications in medicine and the NLO fields. The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) analyses to evaluate the photophysical and NLO characteristics of these compounds, suggesting their suitability for optoelectronic and high-tech applications (Hussain et al., 2020).
Antiviral and Antimicrobial Activity
Several studies have synthesized and tested pyrimidine derivatives for their antiviral and antimicrobial activities. One research synthesized dihydropyrimidines with potential antihypertensive and anti-ulcer activities, contributing to the development of biologically active molecules with improved activity and lesser toxicity (Rana et al., 2004). Another study focused on the synthesis and characterization of a novel pyrimidine derivative for its antioxidant and radioprotective activities, indicating its potential in mitigating oxidative stress caused by ionizing radiation (Mohan et al., 2014).
Antitumor Agents
Compounds related to 4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine have also been evaluated for their potential as antitumor agents. Research into dihydropyrimidine derivatives has revealed their structure-activity relationships, demonstrating significant antitumor activities and highlighting their potential in cancer treatment (Gangjee et al., 2009).
Synthesis and Chemical Properties
Studies have also focused on the synthesis and evaluation of pyrimidine derivatives, including their chemical properties and potential biological activities. One such research utilized microwave-assisted synthesis to produce novel thiazolopyrimidine derivatives, examining their antioxidant and antimicrobial activities and demonstrating the efficiency and benefits of microwave-assisted methods in chemical synthesis (Youssef & Amin, 2012).
Propiedades
Número CAS |
77738-92-2 |
|---|---|
Nombre del producto |
4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine |
Fórmula molecular |
C10H16N2S |
Peso molecular |
196.312 |
Nombre IUPAC |
4-ethylsulfanyl-6-methyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C10H16N2S/c1-5-13-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3 |
Clave InChI |
UNQKKHXKUXOBRH-UHFFFAOYSA-N |
SMILES |
CCSC1=NC(=NC(=C1)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



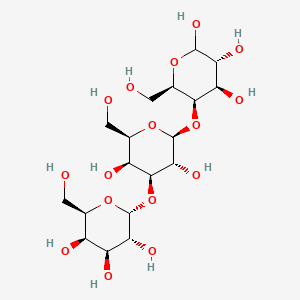
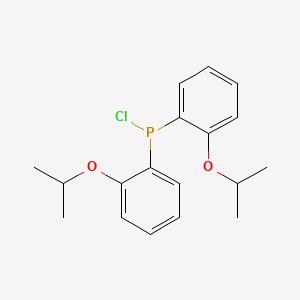
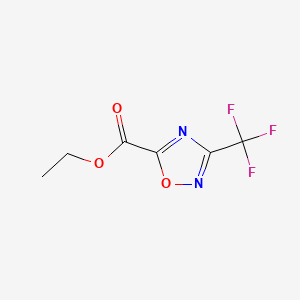

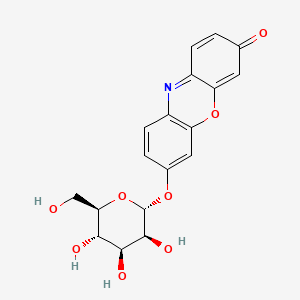

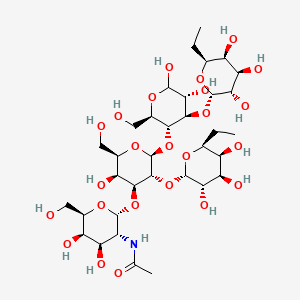
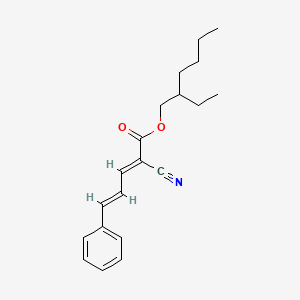
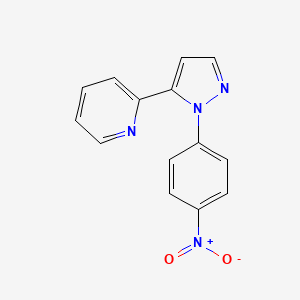
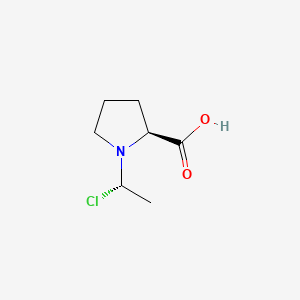
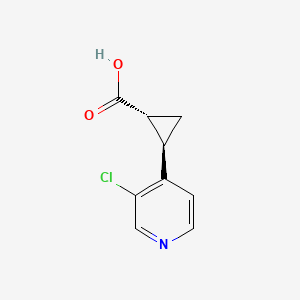
![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)
